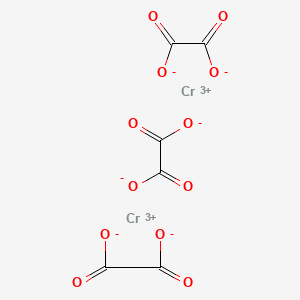
草酸铬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
科学研究应用
超分子结构
- 草酸铬用于创建新型超分子结构,展示了空间因素和氢键在形成复杂结构中的影响 (Androš 等人,2012 年)。
晶体结构
- 它在合成和晶体结构分析中起着重要作用,形成复杂的二维铬 (III) 网络 (Tang 等人,2002 年)。
材料科学
- 在材料科学中,草酸铬用于电镀工艺,影响铬层的化学成分和性能 (Lubnin 等人,2000 年)。
环境应用
- 草酸铬参与光化学反应和还原其他铬物种等环境过程,这对于了解环境污染和修复至关重要 (Wang 等人,2008 年)。
吸附和过滤
- 它用于开发材料,以高效吸附水中有害污染物(如六价铬),展示了其在水处理技术中的潜力 (Jia 等人,2020 年)。
化学分析
- 草酸铬增强了化学分析方法,例如化学发光测定各种样品中的草酸盐 (Pérez-Ruíz 等人,2005 年)。
氧化应激研究
- 虽然在这些研究中没有直接使用草酸铬,但它的对应物铬 (VI) 因其对氧化应激和环境毒性的影响而被广泛研究,提供了对不同形式铬的见解 (Bagchi 等人,2001 年)。
光催化还原
- 研究了它在光催化还原过程中的作用,特别是涉及 Cr(VI) 的过程,以了解和改进环境修复技术 (Testa 等人,2004 年)。
属性
CAS 编号 |
30737-19-0 |
|---|---|
分子式 |
C6Cr2O12 |
分子量 |
368.05 g/mol |
IUPAC 名称 |
chromium(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI 键 |
UBFMILMLANTYEU-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
其他 CAS 编号 |
14676-93-8 |
Pictograms |
Corrosive; Irritant |
同义词 |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

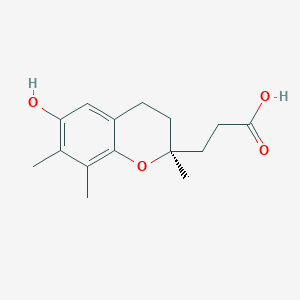
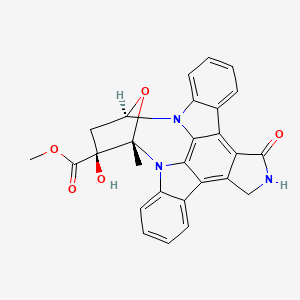

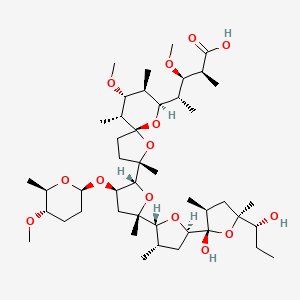
![6,11-Dihydro-N-hydroxy-N-methyl-11-oxodibenz[b,e]oxepin-2-propanamide](/img/structure/B1241464.png)
![(3S,6R,9S,12S,15S,18S,21S,23S)-12-(2,3-dihydroxy-2-methylpropyl)-23-hydroxy-6-[(1S)-1-hydroxyethyl]-15-(1H-indol-3-ylmethyl)-3,9,18-trimethyl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B1241466.png)


![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-2,4-dihydro-1H-quinoline-8-sulfonamide](/img/structure/B1241470.png)
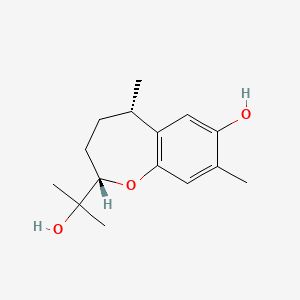

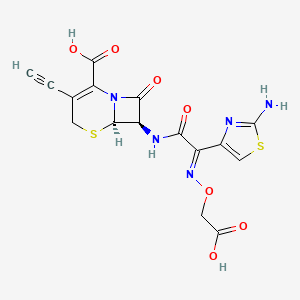
![N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B1241475.png)
![N-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)methylideneamino]quinolin-2-amine](/img/structure/B1241476.png)